
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Vue d'ensemble
Description
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride, also known as BDP-9066, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of benzodioxepine derivatives, which have been shown to possess a range of biological activities. In
Applications De Recherche Scientifique
Synthesis and Biological Properties
The scientific interest in 1,5-dihydro-2,4-benzodioxepin derivatives primarily lies in their synthesis and biological properties. For instance, 2H-1,5-Benzodioxepin-3(4H)-one, a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, has shown to possess interesting biological properties including acting as β-adrenergic stimulants and having bronchial dilator activity. This compound class is also linked to antifungal strobilurins, indicating a broad spectrum of potential biological applications (Damez, Labrosse, Lhoste, & Sinou, 2001).
Structural and Chemical Analysis
Structural elucidation and analysis of compounds related to 1,5-dihydro-2,4-benzodioxepin derivatives have been extensively studied. For example, a novel pyrazole derivative, 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized and characterized, showcasing the chemical versatility and potential application of these compounds in various fields including material science and pharmaceuticals (Naveen et al., 2018).
Anticancer and Antibacterial Activities
The derivatives of 1,5-dihydro-2,4-benzodioxepin have shown promising anticancer and antibacterial activities. For example, novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Furthermore, benzannelated six- and seven-membered derivatives incorporating the 5-fluorouracil moiety exhibited potent antiproliferative activities and apoptosis induction in breast cancer cells, highlighting their potential as therapeutic agents (Saniger et al., 2003).
Antirheumatic Potential
Methotrexate (MTX) derivatives with dihydro-2H-1,4-benzothiazine or dihydro-2H-1,4-benzoxazine moieties were synthesized and showed potent in vitro antiproliferative activities against cells related to rheumatoid arthritis, suggesting their potential as antirheumatic agents (Matsuoka et al., 1997).
Propriétés
IUPAC Name |
1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONAWOKMYEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COCO1)C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



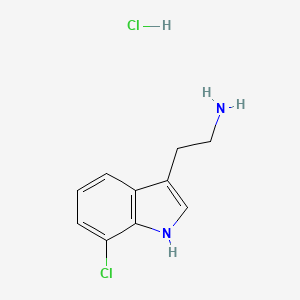
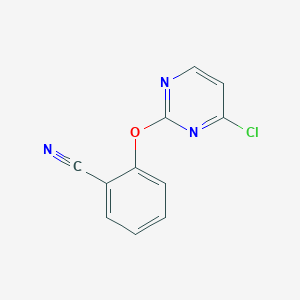
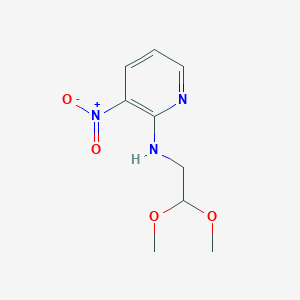
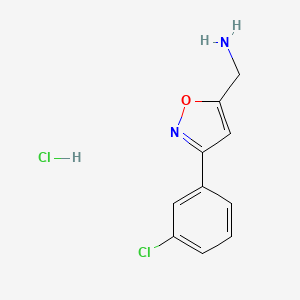
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
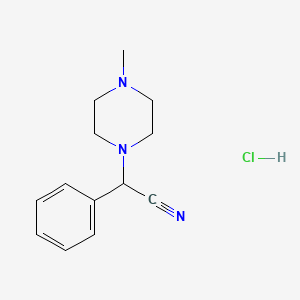
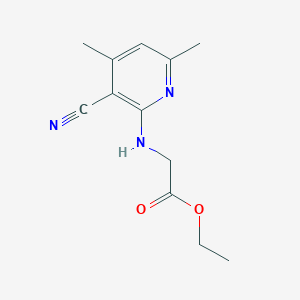
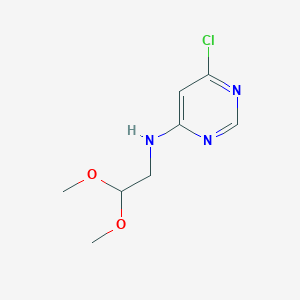

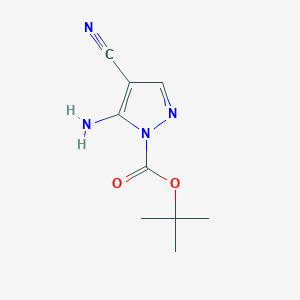

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
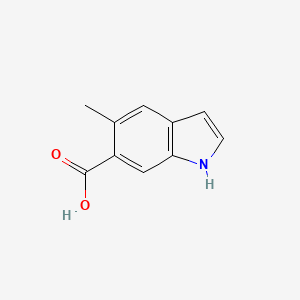
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)